Z-プロ-ロイシン-グリシン-NH2

概要

説明

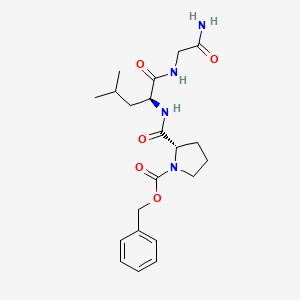

Z-Pro-leu-gly-NH2, also known as benzyl (2S)-2-{[(1S)-1-{[(2-amino-2-oxoethyl)amino]carbonyl}-3-methylbutyl]amino]carbonyl}-1-pyrrolidinecarboxylate, is a synthetic peptide compound. It is composed of three amino acids: proline, leucine, and glycine, with an amide group at the C-terminus. This compound is often used in biochemical research due to its structural properties and biological activities .

科学的研究の応用

Z-Pro-leu-gly-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of peptide synthesis and peptide bond formation.

Biology: Investigated for its role in modulating neurotransmission and other biological processes.

Medicine: Explored for its potential therapeutic effects, including its role as a melanocyte-inhibiting factor and its interactions with dopamine receptors.

Industry: Utilized in the development of peptide-based drugs and as a chemical intermediate in the synthesis of other compounds .

作用機序

Target of Action

Z-Pro-leu-gly-NH2, also known as Melanocyte-stimulating hormone release inhibiting factor-1 (MIF-1), is an endogenous brain peptide . The primary targets of Z-Pro-leu-gly-NH2 are the neurokinin-1 receptor (NK1R) and dopamine receptors . These receptors play a crucial role in various physiological functions and disease processes, including mood regulation, anxiety, depression, memory, Parkinson’s disease, and cancer .

Mode of Action

Z-Pro-leu-gly-NH2 interacts with its targets, primarily the NK1R and dopamine receptors, to modulate their activity . The interaction with NK1R is particularly significant in cancer development and progression, where it initiates and activates signaling pathways involved in these processes . The interaction with dopamine receptors is crucial in modulating dopaminergic neurotransmission .

Biochemical Pathways

The interaction of Z-Pro-leu-gly-NH2 with NK1R and dopamine receptors affects several biochemical pathways. In the context of cancer, the substance P/NK1R system, which Z-Pro-leu-gly-NH2 is part of, is involved in the initiation and activation of signaling pathways that contribute to cancer development and progression . These pathways trigger a variety of effector mechanisms, including protein synthesis and several transcription factors, modulating the expression of genes involved in these processes .

Pharmacokinetics

It’s known that z-pro-leu-gly-nh2 has remarkable stability in human blood, which, coupled with its persisting biological activity, makes it a worthwhile candidate as a therapeutic agent .

Result of Action

The molecular and cellular effects of Z-Pro-leu-gly-NH2’s action are diverse, depending on the context. In cancer, for example, the activation of the substance P/NK1R system by Z-Pro-leu-gly-NH2 can contribute to carcinogenesis processes such as angiogenesis, mitogenesis, metastasis, and other growth-related events . In the context of Parkinson’s disease and depression, Z-Pro-leu-gly-NH2 has been shown to alleviate symptoms .

生化学分析

Biochemical Properties

Z-Pro-leu-gly-NH2 plays a significant role in biochemical reactions, particularly as a substrate for post-proline cleaving enzymes. These enzymes, such as prolyl endopeptidase, specifically recognize and cleave peptide bonds at the carboxyl side of proline residues. The interaction between Z-Pro-leu-gly-NH2 and these enzymes is characterized by the enzyme’s ability to hydrolyze the peptide bond, leading to the release of the glycinamide moiety. This interaction is crucial for studying the specificity and activity of post-proline cleaving enzymes, which are involved in various physiological processes, including the degradation of bioactive peptides .

Cellular Effects

Z-Pro-leu-gly-NH2 influences various cellular processes by acting as a substrate for enzymes that regulate peptide metabolism. In different cell types, the presence of Z-Pro-leu-gly-NH2 can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of Z-Pro-leu-gly-NH2 by prolyl endopeptidase can modulate the levels of bioactive peptides, thereby influencing signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, the interaction of Z-Pro-leu-gly-NH2 with specific enzymes can lead to changes in gene expression patterns, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of Z-Pro-leu-gly-NH2 involves its recognition and cleavage by post-proline cleaving enzymes. These enzymes bind to the tripeptide through specific interactions with the proline residue, positioning the peptide bond for hydrolysis. The cleavage of Z-Pro-leu-gly-NH2 results in the release of glycinamide and the formation of a new peptide bond at the carboxyl side of proline. This enzymatic activity is essential for regulating the levels of bioactive peptides and maintaining cellular homeostasis. Additionally, the binding interactions between Z-Pro-leu-gly-NH2 and the enzyme’s active site are critical for understanding the enzyme’s specificity and catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Pro-leu-gly-NH2 can change over time due to factors such as stability and degradation. Z-Pro-leu-gly-NH2 is relatively stable under controlled conditions, but it can undergo hydrolysis when exposed to specific enzymes or environmental factors. Long-term studies have shown that the degradation of Z-Pro-leu-gly-NH2 can lead to a decrease in its effectiveness as a substrate, impacting the outcomes of biochemical assays. Additionally, the stability of Z-Pro-leu-gly-NH2 can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes .

Dosage Effects in Animal Models

The effects of Z-Pro-leu-gly-NH2 in animal models vary with different dosages. At low doses, Z-Pro-leu-gly-NH2 can effectively serve as a substrate for post-proline cleaving enzymes, facilitating the study of enzyme activity and specificity. At higher doses, Z-Pro-leu-gly-NH2 may exhibit toxic or adverse effects, potentially disrupting normal cellular functions and leading to physiological imbalances. Threshold effects have been observed, where the compound’s impact on enzyme activity and cellular processes becomes more pronounced at specific concentration ranges .

Metabolic Pathways

Z-Pro-leu-gly-NH2 is involved in metabolic pathways that regulate peptide metabolism. The compound interacts with enzymes such as prolyl endopeptidase, which catalyzes the hydrolysis of the peptide bond at the carboxyl side of proline. This enzymatic activity is crucial for maintaining the balance of bioactive peptides in the body. Additionally, Z-Pro-leu-gly-NH2 can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in peptide degradation and synthesis .

Transport and Distribution

Within cells and tissues, Z-Pro-leu-gly-NH2 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Z-Pro-leu-gly-NH2 in target cells, where it can interact with post-proline cleaving enzymes. The distribution of Z-Pro-leu-gly-NH2 is influenced by factors such as cell type, tissue specificity, and the presence of transporters that recognize and bind to the tripeptide .

Subcellular Localization

The subcellular localization of Z-Pro-leu-gly-NH2 is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. Z-Pro-leu-gly-NH2 can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes, or to other cellular compartments, depending on the presence of specific targeting signals. The activity and function of Z-Pro-leu-gly-NH2 are influenced by its subcellular localization, as the compound’s interactions with enzymes and other biomolecules can vary based on its cellular context .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Pro-leu-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Z-Pro-leu-gly-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

化学反応の分析

Types of Reactions

Z-Pro-leu-gly-NH2 can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.

Oxidation: The compound can be oxidized, particularly at the proline residue, under specific conditions.

Substitution: Functional groups on the peptide can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation can produce various oxidized derivatives of the peptide .

類似化合物との比較

Similar Compounds

Pro-leu-gly-NH2: A closely related peptide with similar biological activities.

Tyr-MIF-1: Another peptide with modulatory effects on neurotransmission.

Endomorphin-1 and -2: Peptides with opioid receptor activity and similar structural features

Uniqueness

Z-Pro-leu-gly-NH2 is unique due to its specific sequence and structural properties, which confer distinct biological activities. Its ability to modulate dopamine receptors and inhibit melanocyte-stimulating hormone release sets it apart from other peptides .

特性

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIXEKXBUUHYHX-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of N-terminal modification on the conformation of Pro-Leu-Gly-NH2?

A1: Research indicates that N-terminal modifications significantly influence the conformation of Pro-Leu-Gly-NH2. While the unmodified tripeptide and its t-Boc derivative adopt a type-II beta-turn conformation at the Leu-Gly sequence, the Z-protected analog (Z-Pro-Leu-Gly-NH2) exhibits an open folded structure. [] This highlights the role of N-terminal groups in dictating peptide backbone conformation.

Q2: How does Z-Pro-Leu-Gly-NH2 behave in solution, and does it form aggregates?

A2: The behavior of Z-Pro-Leu-Gly-NH2 in solution is influenced by factors like pH, solvent, and concentration. Interestingly, unlike N-protonated melanostatin or its hydrochloride salt, Z-Pro-Leu-Gly-NH2 does not show aggregation in dimethylsulfoxide solutions. [] This suggests that the benzyloxycarbonyl (Z) protecting group may hinder the formation of intermolecular hydrogen bonds that drive aggregation in the unmodified peptide.

Q3: Can thermolysin and α-chymotrypsin be used to synthesize Z-Pro-Leu-Gly-NH2 and related tripeptides?

A3: Yes, enzymatic synthesis of Z-Pro-Leu-Gly-NH2 and related tripeptides containing proline has been successfully achieved using thermolysin and α-chymotrypsin as catalysts. [, ] Researchers have optimized reaction conditions like pH, enzyme concentration, and substrate ratios to obtain optimal yields for these tripeptides.

Q4: Beyond its use in peptide synthesis, has Z-Pro-Leu-Gly-NH2 been investigated for any biological activity?

A4: While not explicitly studied in the provided research, the close structural similarity of Z-Pro-Leu-Gly-NH2 to melanostatin (Pro-Leu-Gly-NH2) suggests it might possess similar biological properties. Melanostatin is known to influence learning and memory processes. For instance, administering Z-Pro-Leu-Gly-NH2 immediately after training in passive avoidance tests enhanced memory retention in animal models. []

Q5: What spectroscopic techniques have been used to study Z-Pro-Leu-Gly-NH2 and its analogs?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been instrumental in understanding the conformational preferences and aggregation behavior of Z-Pro-Leu-Gly-NH2 and related peptides in various solvents. [] Additionally, X-ray diffraction has been utilized to elucidate the three-dimensional structures of backbone-modified analogs of Z-Pro-Leu-Gly-NH2, providing insights into the structural impact of modifications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。